molecular formula C6H10N2O B2843256 (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1690131-56-6

(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2843256
CAS No.: 1690131-56-6
M. Wt: 126.159
InChI Key: FAIGDGUZDCESQB-RXMQYKEDSA-N
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Description

®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound featuring a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Ethan-1-ol Moiety: The final step involves the addition of the ethan-1-ol group, which can be achieved through a Grignard reaction or other nucleophilic addition reactions.

Industrial Production Methods

Industrial production of ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation or other reducing agents.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity and properties.

    1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one: A related compound with a ketone group instead of an alcohol group.

    1-(1-Methyl-1H-pyrazol-5-yl)ethane: A similar compound lacking the hydroxyl group.

Uniqueness

®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(1R)-1-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIGDGUZDCESQB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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